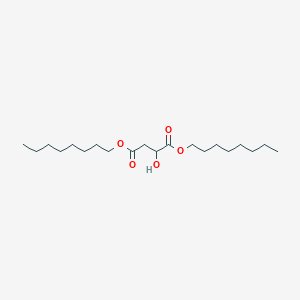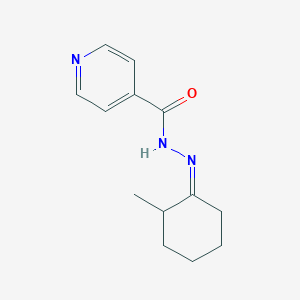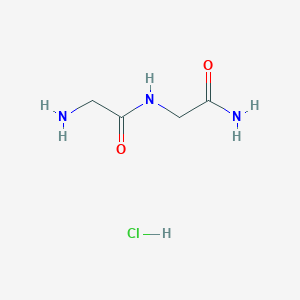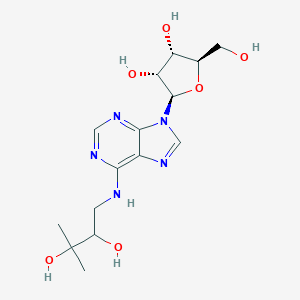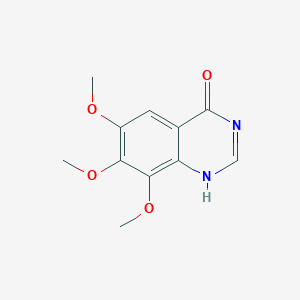
6,7,8-trimethoxyquinazolin-4(3H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of 6,7,8-trimethoxyquinazolin-4(3H)-one involves different chemical routes. One method includes the reaction of 4-chloro-6,7,8-trimethoxyquinazoline with aryl or benzyl amines under microwave irradiation in isopropyl alcohol, which provides a fast and efficient synthesis of N-substituted-4-aminoquinazoline compounds . Another approach involves the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with different aromatic aldehydes to form Schiff bases . Additionally, the starting material 4-chloro-6,7,8-trimethoxyquinazoline has been synthesized from natural gallic acid by a novel route .
Molecular Structure Analysis
The molecular structure of the derivatives of 6,7,8-trimethoxyquinazolin-4(3H)-one has been characterized using various spectroscopic techniques such as IR, (1)H NMR, (13)C NMR, and Mass spectral analysis . The molecular geometry has also been optimized using computational methods like density functional theory (DFT) and Hartree–Fock (HF) methods, providing insights into the chemical and molecular properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these derivatives has been explored through their interactions with biological targets. For instance, compound 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline showed potent inhibitory action on cGMP-PDE, which is significant for cardiovascular effects . Schiff bases derived from 6,7,8-trimethoxyquinazolin-4(3H)-one have exhibited anti-microbial activities against various bacterial and fungal strains .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7,8-trimethoxyquinazolin-4(3H)-one derivatives have been deduced from their structural analysis and biological activity studies. These compounds have shown varying degrees of solubility and stability, which are crucial for their biological efficacy. For example, the anti-proliferative activities of these compounds against cancer cells have been evaluated, although most of them exhibited weaker activity compared to the standard drug PD153035 . The thermodynamic properties and molecular electrostatic potential distribution of these compounds have also been investigated, providing further understanding of their stability and reactivity .
Applications De Recherche Scientifique
Synthesis and Biological Activity
6,7,8-trimethoxyquinazolin-4(3H)-one derivatives have been synthesized for potential biological activities. A study by Liu et al. (2007) involved creating N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds, which were evaluated for their anticancer activities against various cancer cells. The synthesis process originated from natural gallic acid and involved techniques like elemental analysis and NMR spectroscopy (Liu et al., 2007).
In Vitro Antitumor Activity
In another study by Liu et al. (2007), a series of 4-aminoquinazoline derivatives were prepared and tested for their ability to inhibit tumor cells. Some of these derivatives showed potent inhibitory effects in vitro, indicating their potential as anticancer agents (Liu et al., 2007).
Phosphodiesterase Inhibition
Takase et al. (1993) synthesized 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, which exhibited strong inhibitory action on cyclic GMP phosphodiesterase (cGMP-PDE). This compound also showed potential in relaxing porcine coronary arteries, suggesting its utility in cardiovascular research (Takase et al., 1993).
Microwave-Assisted Synthesis
Liu et al. (2008) developed a microwave-assisted method to synthesize novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds. This method offered a more efficient approach for creating these compounds, which were then tested for anti-proliferative activities (Liu et al., 2008).
Anti-Tumor Activity Study
Huang et al. (2012) explored the action of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline on tumor cells, revealing its broad-spectrum anti-cancer activity. The study also investigated the mechanisms behind its anti-proliferative effects, contributing to the understanding of quinazoline derivatives in cancer treatment (Huang et al., 2012).
Novel Potential Alkaloidal System
Nagarajan et al. (1994) focused on the condensation of isoquinolines to produce novel naphthyridinones and benzazepinones, including 6,7,8-trimethoxy-isoquinoline derivatives. These compounds were predicted to have significant biological activities based on their structural properties (Nagarajan et al., 1994).
Pharmacokinetic Study
A study by Tokumura et al. (1994) developed an HPLC method to determine levels of a novel cyclic GMP phosphodiesterase inhibitor, including 6,7,8-trimethoxyquinazoline, in dog plasma. This contributed to pharmacokinetic understanding of the compound in living organisms (Tokumura et al., 1994).
Orientations Futures
Propriétés
IUPAC Name |
6,7,8-trimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRMRZIJVLFOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456970 | |
| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8-trimethoxyquinazolin-4(3H)-one | |
CAS RN |
16064-19-0 | |
| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



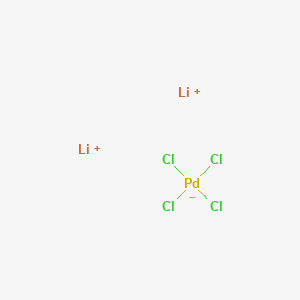
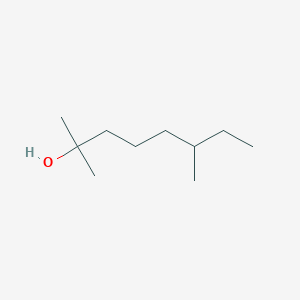
![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)
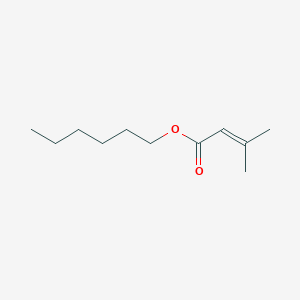
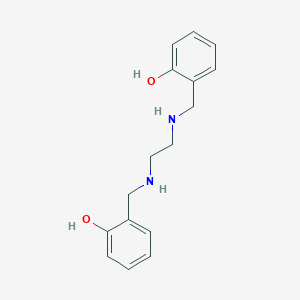
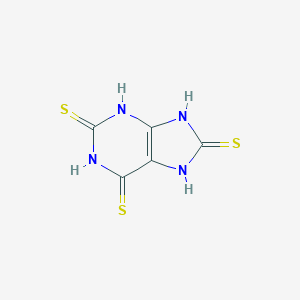
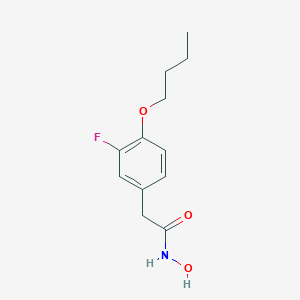
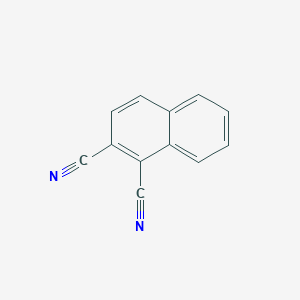
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
